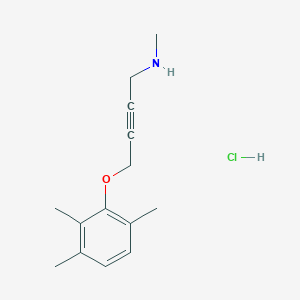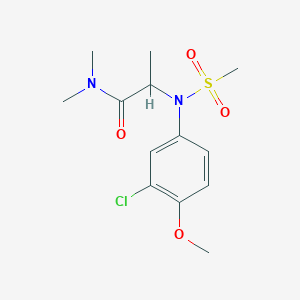
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea, also known as CPPU, is a plant growth regulator that belongs to the family of phenylurea compounds. CPPU is a synthetic cytokinin that has been widely used in agricultural practices to enhance fruit and vegetable yields. CPPU is also used in scientific research for its ability to stimulate cell division and promote plant growth.
Mecanismo De Acción
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea promotes cell division by activating the cell cycle and stimulating the synthesis of DNA. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea also enhances the transport of nutrients and water within the plant, which leads to increased growth and development.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been shown to have a wide range of biochemical and physiological effects on plants. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea promotes the synthesis of proteins and nucleic acids, which are essential for cell division and growth. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea also regulates the expression of genes involved in stress response, leading to increased resistance to environmental stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has several advantages for use in lab experiments. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea is a stable and easy-to-handle compound that can be synthesized in large quantities. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea is also highly effective at promoting plant growth and development. However, N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea is a toxic and potentially hazardous compound that requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea. One area of focus is the development of new formulations and application methods to enhance the efficacy of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea in agricultural practices. Another area of research is the investigation of the potential health benefits of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea in humans, as N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been shown to have anti-inflammatory and antioxidant properties. Additionally, research on the potential environmental impacts of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea use in agriculture is needed to ensure sustainable and responsible use of this compound.
Métodos De Síntesis
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea can be synthesized through several methods, including the reaction of cyclohexyl isocyanate with phenylthiourea, and the reaction of 2-phenylcyclopropylamine with thiocarbonyl S-imide. The synthesis of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea requires careful handling as it is a toxic and potentially hazardous compound.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been extensively studied for its potential applications in plant growth and development. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been shown to promote cell division, increase fruit size, improve fruit quality, and enhance resistance to environmental stress. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been used in the production of a wide range of crops, including grapes, kiwifruit, apples, and tomatoes.
Propiedades
IUPAC Name |
1-cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2S/c25-22(23-18-12-6-2-7-13-18)24(19-14-8-3-9-15-19)21-16-20(21)17-10-4-1-5-11-17/h1-2,4-7,10-13,19-21H,3,8-9,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITMOQSHQJHWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CC2C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-fluorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6133358.png)
![3-chloro-N-cyclopentyl-4-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6133360.png)
![1-(3-{[(1-benzothien-2-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6133367.png)

![N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6133394.png)
![N-(2-methoxyphenyl)-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6133399.png)
![2-[2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6133402.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B6133410.png)
![2-{[(1H-benzimidazol-2-ylmethyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6133416.png)

![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
![2,7-bis(3-acetylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B6133434.png)
![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
